Validated Synthetic Utility: Higher-Yield Route to N-Benzylpiperazine Derivatives Compared to Alternative Intermediates
The target compound is a direct precursor in the patented synthesis of EGIS-7625. The synthetic route, which involves condensing the target compound with a benzyl halide, is reported to proceed with a higher yield in DMF at 120°C compared to the alternative route using 5-chloro-2-methyl-4-nitroaniline and 1-benzylpiperazine in refluxing ethanol [1]. While specific yield percentages are patented, the superiority of the route involving the free piperazine intermediate (this compound) is explicitly documented in the primary patent literature.
| Evidence Dimension | Synthetic Route Efficiency (Qualitative) |
|---|---|
| Target Compound Data | Serves as a direct precursor in a higher-yield synthetic route to EGIS-7625 [1]. |
| Comparator Or Baseline | Alternative route using 5-chloro-2-methyl-4-nitroaniline and 1-benzylpiperazine, which yields the product in lower amounts under standard conditions [1]. |
| Quantified Difference | The patent literature indicates a superior yield for the route employing the unsubstituted piperazine intermediate, enabling more efficient scale-up [1]. |
| Conditions | Condensation of the target compound with a benzyl halide in DMF at 120°C versus condensation of 5-chloro-2-methyl-4-nitroaniline with 1-benzylpiperazine in refluxing ethanol [1]. |
Why This Matters
For procurement teams, procuring this intermediate directly supports a more efficient, higher-yielding synthetic pathway to a high-value pharmacological tool, reducing the cost and time for lead optimization.
- [1] DrugFuture. EGIS-7625 Synthetic Database. Source: WO 9744334. View Source
